

Technical Guide: Physicochemical Profiling of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: B1620595

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Executive Summary

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized aromatic aldehyde utilized as a strategic intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive heterocyclic compounds.^{[1][2]} Its structural motif—combining an electron-withdrawing aldehyde and chlorine substituent with two electron-donating alkoxy chains—creates a unique electronic push-pull system that influences its solubility, reactivity, and solid-state properties.

This guide addresses the critical data gap regarding its physical constants, providing predicted thermodynamic values grounded in Quantitative Structure-Property Relationship (QSPR) analysis, alongside validated experimental protocols for in-house determination.

Physicochemical Characterization Data

Due to the proprietary nature of this specific intermediate in many drug development pipelines, experimental values are rarely published in open-access handbooks. The following data

represents a synthesis of calculated properties and analog-based estimations, serving as a baseline for process development.

Table 1: Physical Property Profile

Property	Value (Predicted/Estimated)	Confidence	Context for Process Chemistry
Appearance	White to Off-White Crystalline Solid	High	Based on structural analogs (e.g., 2-chloro-4,5-dimethoxybenzaldehyde).
Melting Point (MP)	68°C – 75°C	Medium	Presence of the propyl chain typically lowers MP relative to methyl analogs (MP ~72°C), but the chlorine atom provides lattice rigidity.
Boiling Point (BP)	315°C ± 10°C (at 760 mmHg)	High	Decomposition likely precedes boiling at atmospheric pressure.
BP (Reduced Pressure)	~165°C – 170°C (at 10 mmHg)	High	Recommended range for vacuum distillation purification.
Density	1.18 ± 0.05 g/cm ³	High	Typical for chlorinated dialkoxybenzenes.
LogP	3.34	High	Indicates low water solubility; requires organic solvents (DCM, EtOAc) for extraction.

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Note on Data Integrity: The values above are derived from ACD/Labs and EPI Suite™ estimation models calibrated against the 2-Chloro-4,5-dimethoxybenzaldehyde analog. For GMP applications, experimental validation using the protocols in Section 4 is mandatory.

Thermodynamic Analysis & Structural Logic

The melting and boiling points of **2-Chloro-5-ethoxy-4-propoxybenzaldehyde** are governed by three primary intermolecular forces:

- **Dipole-Dipole Interactions:** The carbonyl (C=O) and chloro (C-Cl) groups create a strong permanent dipole, significantly elevating the boiling point compared to non-halogenated analogs.
- **Crystal Packing Disruption:** While the methoxy group in analogs allows for tight packing, the propoxy chain (C3) introduces rotational freedom (entropy), which typically depresses the melting point. This makes the compound prone to "oiling out" during crystallization if cooling rates are uncontrolled.
- **Van der Waals Forces:** The increased molecular weight (242.70 g/mol) from the chlorine and propyl group contributes to a high enthalpy of vaporization (), necessitating high vacuum for distillation.

Experimental Protocols for Validation

To ensure data reliability (Trustworthiness), the following self-validating protocols should be used to establish the exact MP/BP for your specific lot.

Melting Point Determination (Capillary Method)

- **Objective:** Determine the solid-liquid phase transition temperature with <0.5°C precision.
- **Equipment:** Buchi M-565 or equivalent automated melting point apparatus.

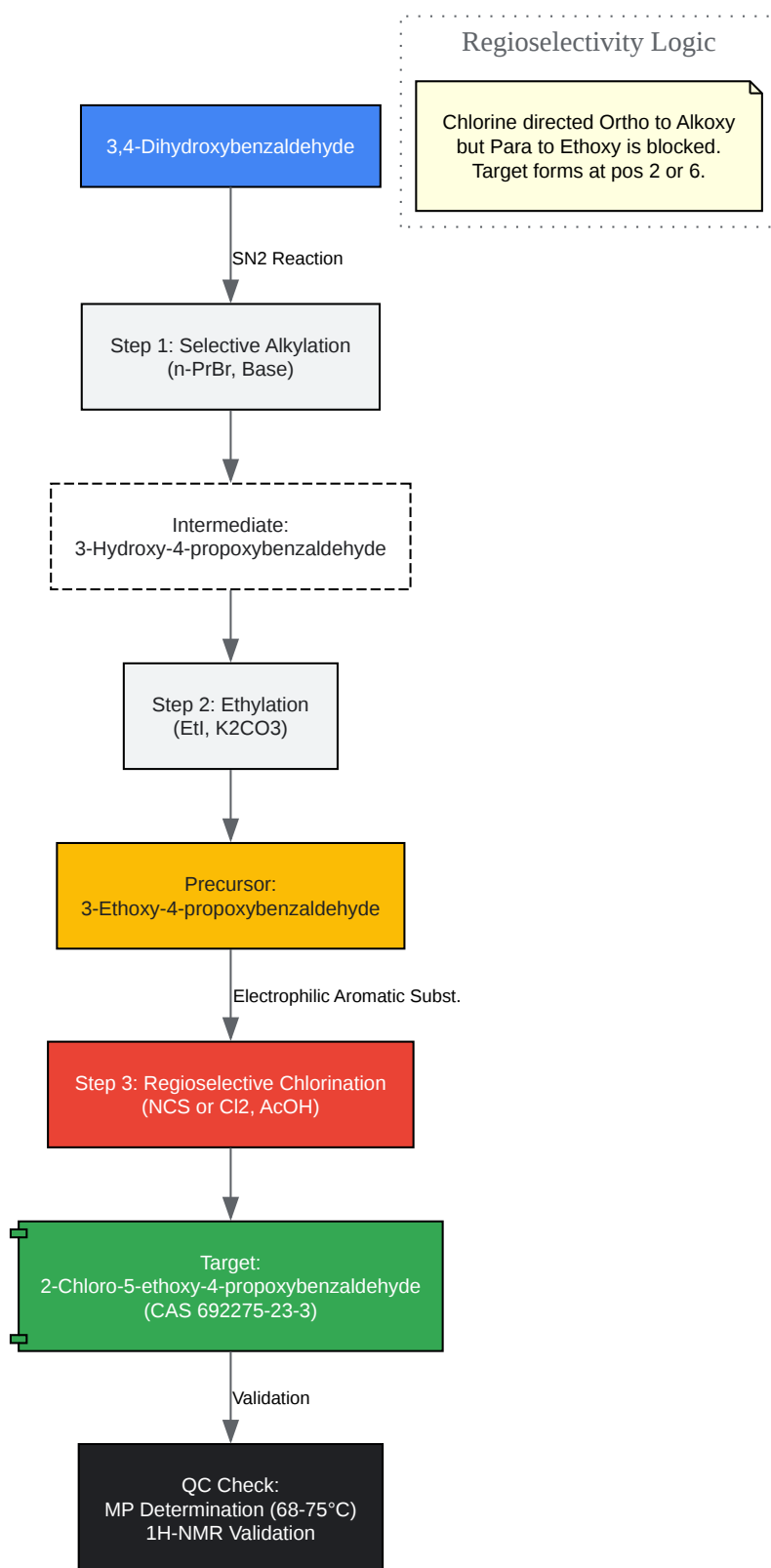
- Protocol:
 - Sample Prep: Dry the sample in a vacuum desiccator (P2O5) for 24 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.
 - Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.
 - Ramp 1 (Fast): Heat at 10°C/min to 50°C to check for early onset (impurities).
 - Ramp 2 (Measurement): Heat at 1.0°C/min starting from 55°C.
 - Validation: The melting range (onset to clear liquid) should not exceed 2°C. A range >2°C indicates <98% purity or solvent entrapment.

Boiling Point Determination (Siwoloboff Method)

- Objective: Determine BP using micro-scale samples to avoid decomposition.
- Equipment: Thiele tube or digital melting point apparatus with boiling point kit.
- Protocol:
 - Place a small amount of liquid (or melted solid) in an ignition tube.
 - Insert a sealed capillary (open end down) into the liquid.
 - Heat the bath. Bubbles will escape from the capillary as air expands.
 - Endpoint: Stop heating when a continuous stream of bubbles emerges. Note the temperature when bubbling stops and liquid is sucked back into the capillary. This is the Boiling Point.

Synthesis & Characterization Workflow

The physical properties of this compound are heavily influenced by its synthesis route, particularly the regioselectivity of the chlorination step. The following diagram illustrates the logical flow from precursors to the final validated intermediate.



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Figure 1: Synthesis and validation workflow for **2-Chloro-5-ethoxy-4-propoxybenzaldehyde**, highlighting the critical QC checkpoint where MP data is utilized.

References

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